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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

Get Quote

Executive Summary & Mechanism of Action
(2R)-Octyl-alpha-hydroxyglutarate (Octyl-2-HG) is a cell-permeable ester derivative of the

oncometabolite (2R)-2-hydroxyglutarate (2-HG). While endogenous 2-HG is poorly cell-

permeable, the octyl ester modification facilitates rapid entry into the cell, where intracellular

esterases cleave the octyl group to release the active 2-HG metabolite.

This compound is the "gold standard" reagent for mimicking the high intracellular 2-HG levels

observed in IDH1/2-mutant cancers (glioma, AML, cholangiocarcinoma) without requiring

genetic engineering.

Key Mechanistic Targets: Once hydrolyzed, 2-HG acts as a competitive inhibitor of

-ketoglutarate (

-KG) dependent dioxygenases, specifically:

TET Enzymes (TET1/2): Leading to DNA hypermethylation (CIMP phenotype).

JmjC Histone Demethylases (KDMs): Leading to repressive histone marks (e.g., H3K9me3).
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Prolyl Hydroxylases (PHDs): Modulating HIF-1

stability.

Mechanistic Pathway Diagram
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Figure 1: Mechanism of Action. The octyl ester acts as a "Trojan Horse," delivering 2-HG

across the lipid bilayer before intracellular hydrolysis activates the inhibitor.

Experimental Strategy: The "Permeability Paradox"
Critical Application Note: Direct systemic administration (e.g., IV or IP injection) of Octyl-2-HG

to mice is NOT recommended as the primary strategy for sustaining high intratumoral levels.

Plasma esterases rapidly hydrolyze the octyl group, leaving the poorly permeable 2-HG in

circulation, which struggles to enter tissue at oncometabolic concentrations (millimolar range).

Validated In Vivo Workflows:

Ex Vivo Conditioning (The "Bunse" Protocol): Treat immune cells (T-cells) or tumor cells ex

vivo to induce the metabolic phenotype, then adoptively transfer/implant them into mice.

Intratumoral/Local Injection: For solid tumors where direct diffusion is possible.

Protocol A: Ex Vivo T-Cell Conditioning & Adoptive
Transfer
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Based on methodologies established by Bunse et al., Nature Medicine (2018).

Objective: To study how the IDH-mutant tumor microenvironment suppresses T-cell activity and

to model T-cell dysfunction in vivo.

Reagents
(2R)-Octyl-alpha-hydroxyglutarate (Store at -20°C; protect from moisture).

Vehicle: DMSO (Stock 100 mM).

Culture Media: RPMI-1640 + 10% FBS + 50 µM

-mercaptoethanol.

Step-by-Step Workflow
1. Preparation of Stock Solution:

Dissolve Octyl-2-HG in high-quality DMSO to create a 50 mM stock.

QC Check: Ensure the solution is clear. Octyl-2-HG is an ester and can hydrolyze in water;

avoid aqueous storage.

2. T-Cell Isolation & Activation (Day 0):

Harvest spleens/lymph nodes from donor mice (e.g., OT-I transgenic mice for antigen-

specific models).

Isolate CD8+ T-cells using negative magnetic selection (purity >95%).

Activate T-cells with anti-CD3/anti-CD28 dynabeads or coated plates.

3. Metabolic Conditioning (Day 1-3):

Supplement culture media with Octyl-2-HG at a final concentration of 250 µM – 500 µM.

Control: Treat parallel cultures with (2S)-Octyl-2-HG (inactive enantiomer) or DMSO vehicle.
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Note: 2-HG accumulation is time-dependent. A 48-hour incubation typically yields

intracellular concentrations mimicking IDH-mutant tumors (1-10 mM).

4. Wash & Adoptive Transfer (Day 3):

Crucial Step: Wash T-cells 3x with warm PBS to remove extracellular Octyl-2-HG. This

ensures any observed in vivo effect is due to the imprinted epigenetic/metabolic state, not

carried-over drug.

Resuspend cells in sterile PBS.

Inject intravenously (IV) via tail vein into tumor-bearing recipient mice.

5. In Vivo Readout:

Monitor tumor growth (caliper measurements).

Harvest tumors at endpoint to analyze T-cell infiltration and exhaustion markers (PD-1, TIM-

3) via Flow Cytometry.

Protocol B: Epigenetic Reprogramming of Leukemic
Cells
Based on methodologies established by Losman et al., Science (2013).

Objective: To induce a reversible block in differentiation in myeloid progenitors in vivo.

Step-by-Step Workflow
1. Cell Treatment:

Culture cytokine-dependent myeloid cells (e.g., TF-1 or primary murine bone marrow) in the

presence of 500 µM Octyl-2-HG for 7-14 days.

Passage cells every 3 days, replenishing Octyl-2-HG fresh with each media change. Stability

Warning: The ester degrades in media (t1/2 ~ 12-24h at 37°C).

2. Validation of Block (In Vitro QC):
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Confirm hypermethylation phenotype (e.g., via Dot Blot for 5-hmC or specific qPCR of

differentiation markers like Cd11b).

3. Xenograft Implantation:

Wash cells thoroughly.

Mix with Matrigel (1:1) or PBS.[1]

Inject subcutaneously (SC) or intravenously (IV) into sublethally irradiated NSG mice.

4. In Vivo Maintenance (Optional/Experimental):

Note: Once removed from Octyl-2-HG, cells will slowly regain methylation balance. To

maintain the block in vivo without genetic IDH mutations, some protocols utilize intratumoral

injections.

Formulation for Local Injection: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Dose: 50 mg/kg equivalent (local volume dependent on tumor size), injected peritumorally

Q.D. (daily).[2][3]

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2565275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8131582/
https://aacrjournals.org/cancerres/article/81/15/4001/670244/Hypoxia-Driven-Oncometabolite-L-2HG-Maintains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Ex Vivo Conditioning

Phase 2: In Vivo Challenge

Isolate Murine CD8+ T-Cells
(or Progenitors)

Activate + Treat with
(2R)-Octyl-2-HG (500 µM)

48-72 Hours

Wash 3x PBS
(Remove Extracellular Ester)

Adoptive Transfer (IV)
into Tumor-Bearing Mice

Monitor Tumor Growth
& Survival

Harvest Tissue:
FACS for Exhaustion Markers

(PD-1, LAG-3)

Click to download full resolution via product page

Figure 2: The "Pulse-Chase" In Vivo Model. This workflow circumvents plasma instability by

loading cells ex vivo.
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Parameter Recommendation Rationale

Control Compound (2S)-Octyl-2-HG

The (S)-enantiomer is the

potent inhibitor of EglN prolyl

hydroxylases but a weak

inhibitor of TET2. Using it

distinguishes between HIF-

dependent and epigenetic

effects.

Vehicle Control DMSO (matched %)

Octyl-2-HG is lipophilic; DMSO

effects on cell membranes

must be normalized.

pH Drift Buffer with HEPES

Hydrolysis of the ester

releases acid. In dense

cultures, this can drop media

pH. Monitor phenol red

carefully.

Plasma Stability Avoid Systemic IP/IV

If systemic dosing is

mandatory, use rapid-collection

PK studies (5, 15, 30 min) to

verify if any intact ester

reaches the target, though this

is rarely successful.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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